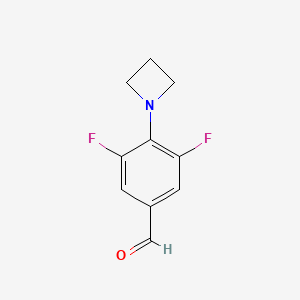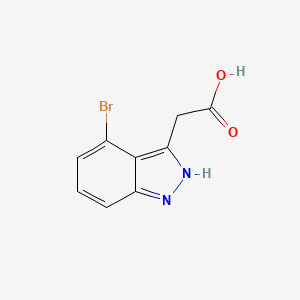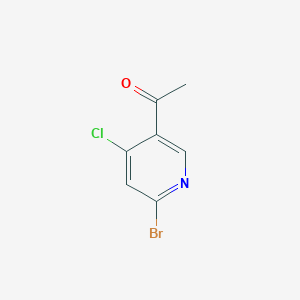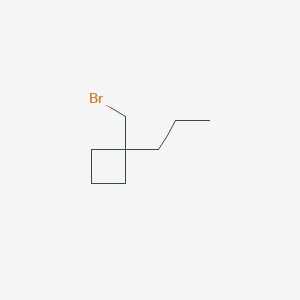
1-(Bromomethyl)-1-propylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-propylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-propylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-propylcyclobutanemethanol using bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction typically requires controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-propylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, or thiol compounds in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products:
- Substitution reactions yield alcohols, amines, or thioethers.
- Elimination reactions produce alkenes.
- Oxidation reactions result in carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-propylcyclobutane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-propylcyclobutane involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
1-(Chloromethyl)-1-propylcyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-butylcyclobutane: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 1-(Bromomethyl)-1-propylcyclobutane is unique due to the specific combination of the bromomethyl and propyl groups on the cyclobutane ring. This unique structure imparts distinct reactivity and properties compared to its analogs, making it valuable for specific synthetic and industrial applications .
Propiedades
Fórmula molecular |
C8H15Br |
|---|---|
Peso molecular |
191.11 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-propylcyclobutane |
InChI |
InChI=1S/C8H15Br/c1-2-4-8(7-9)5-3-6-8/h2-7H2,1H3 |
Clave InChI |
IZIPMJCNFJBYPU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


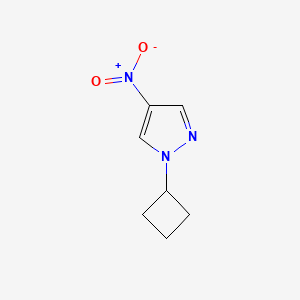





![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13167529.png)
![1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13167531.png)
![1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13167533.png)


